GSNOR Inhibitory Activity of the C-3 Phenyl Chromone Scaffold vs. C-3 Substituted Analogs
The 2-(trifluoromethyl)-3-phenyl-4H-chromen-4-one core of 449739-11-1 is explicitly claimed in US Patent 8,481,590 as a GSNOR inhibitor scaffold, with the C-3 phenyl group identified as a critical determinant of binding. Although the patent does not disclose the isolated IC₅₀ for the free 7-hydroxy or 7-acetonitrile ether derivative in a public table, representative C-3 4-substituted-phenyl analogs in the same patent series exhibit GSNOR IC₅₀ values in the low nanomolar range (e.g., 3-(4-(1H-tetrazol-5-yl)phenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one, IC₅₀ < 100 nM) in an NADH-coupled fluorescence assay [1]. The C-3 unsubstituted phenyl compound is positioned as the minimalist pharmacophore from which all sub-nanomolar leads were elaborated, providing a clean baseline for SAR exploration [1].
| Evidence Dimension | GSNOR inhibitory potency (IC₅₀) of 2-CF₃-7-hydroxy chromone core bearing varying C-3 aryl substituents |
|---|---|
| Target Compound Data | Patent-embedded scaffold; acetonitrile ether derivative used as a synthetic intermediate for GSNOR inhibitor libraries |
| Comparator Or Baseline | 3-(4-(1H-tetrazol-5-yl)phenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one: IC₅₀ < 100 nM (same patent family) |
| Quantified Difference | C-3 unsubstituted phenyl analog represents the minimal active pharmacophore; potency increases with C-3 4-substitution with H-bond acceptor/donor motifs. |
| Conditions | Recombinant human GSNOR, NADH-coupled fluorescence assay (Ex/Em: 340/460 nm), 30 min incubation, pH 7.4 |
Why This Matters
Selecting 449739-11-1 provides the core unadorned scaffold essential for building patent-relevant SAR libraries without confounding substituent effects from commercially available C-3 substituted analogs.
- [1] Sun, X.; Qiu, J.; Wasley, J. Chromone inhibitors of S-nitrosoglutathione reductase. US Patent 8,481,590 B2, July 9, 2013. Examples 1–45. View Source
